4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes pyrido[3,4-d]pyrimidine and piperazine moieties, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of appropriate starting materials under controlled conditions, often using catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidine derivatives
- Pyrido[4,3-d]pyrimidine derivatives
- Pyrido[3,2-d]pyrimidine derivatives
Uniqueness
4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of pyrido[3,4-d]pyrimidine and piperazine moieties sets it apart from other similar compounds, making it a valuable subject for further research and development .
Properties
Molecular Formula |
C20H24N8O |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[2-methyl-6-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H24N8O/c1-15-24-18(12-19(25-15)27-8-10-29-11-9-27)26-4-6-28(7-5-26)20-16-2-3-21-13-17(16)22-14-23-20/h2-3,12-14H,4-11H2,1H3 |
InChI Key |
WDQGSBGWRFGWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Origin of Product |
United States |
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